Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1'-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(4-methylphenyl)-
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Overview
Description
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(4-methylphenyl)- is a complex heterocyclic compound that belongs to the class of benzodiazepines. Benzodiazepines are well-known for their pharmacological properties, including anti-anxiety, anticonvulsant, and sedative effects. This particular compound features a spiro structure, which is a unique arrangement where two rings are connected through a single atom, adding to its chemical complexity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(4-methylphenyl)- can be achieved through a multi-component reaction involving a 1,2-diamine, isocyanide, trimethylsilylazide, and ketones. The reaction typically occurs in methanol at ambient temperature, catalyzed by an organic-inorganic hybrid catalyst such as [bmim]5[PNiW11O39]·3H2O . Another method involves the use of ferrocene-supported activated carbon as a heterogeneous catalyst under solvent-free conditions at 90°C .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the aforementioned synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(4-methylphenyl)- undergoes various chemical reactions, including:
Condensation Reactions: Formation of the diazepine ring through the condensation of diamines and ketones.
Cyclization Reactions: Involves the formation of the spiro structure through cyclization processes.
Common Reagents and Conditions
Reagents: 1,2-diamine, isocyanide, trimethylsilylazide, ketones.
Conditions: Ambient temperature, methanol as solvent, and catalysts such as [bmim]5[PNiW11O39]·3H2O or ferrocene-supported activated carbon
Major Products
The major products formed from these reactions are various derivatives of 1,5-benzodiazepines, which exhibit significant pharmacological activities .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique spiro structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine
In biology and medicine, Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(4-methylphenyl)- is studied for its potential therapeutic effects. Benzodiazepine derivatives are known for their anti-anxiety, anticonvulsant, and sedative properties .
Industry
In the industrial sector, this compound can be used in the development of pharmaceuticals and agrochemicals due to its biological activity and chemical stability .
Mechanism of Action
The mechanism of action of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(4-methylphenyl)- involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to its sedative and anxiolytic effects . The molecular targets include GABA-A receptors, and the pathways involved are primarily related to neurotransmission and neural inhibition .
Comparison with Similar Compounds
Similar Compounds
1,5-Benzodiazepines: These compounds share a similar core structure but may differ in their substituents and pharmacological properties.
Tetrazolyldiazepines: These compounds contain a tetrazole ring and exhibit similar biological activities.
Uniqueness
The uniqueness of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(4-methylphenyl)- lies in its spiro structure, which imparts distinct chemical and biological properties. This structural feature can influence its binding affinity to receptors and its overall pharmacokinetic profile .
Properties
CAS No. |
133307-92-3 |
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Molecular Formula |
C25H31N3 |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
4-methyl-N-(2-spiro[1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepine-4,1'-cyclopentane]-5-ylethyl)aniline |
InChI |
InChI=1S/C25H31N3/c1-19-11-13-20(14-12-19)26-17-18-28-24-10-3-2-8-23(24)27-22-9-6-7-21(22)25(28)15-4-5-16-25/h2-3,8,10-14,21,26H,4-7,9,15-18H2,1H3 |
InChI Key |
JBPPOPTZKRNWMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCCN2C3=CC=CC=C3N=C4CCCC4C25CCCC5 |
Origin of Product |
United States |
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